molecular formula C4H5N3O2 B160950 5-Aminouracil CAS No. 932-52-5

5-Aminouracil

Cat. No.: B160950
CAS No.: 932-52-5
M. Wt: 127.10 g/mol
InChI Key: BISHACNKZIBDFM-UHFFFAOYSA-N
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Description

5-Aminouracil is a pyrimidine nucleobase that has been used as a substitute for thymine in the chemistry of DNA oligonucleotides. It is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA.

Mechanism of Action

Target of Action

5-Aminouracil primarily targets the Ribonuclease pancreatic . This enzyme plays a crucial role in the metabolism of RNA, a key molecule involved in various biological functions such as coding, decoding, regulation, and expression of genes.

Mode of Action

This compound interacts with its target by forming hydrogen bonds with both amino, carbonyl groups, and ring nitrogens . This interaction disrupts the normal function of the Ribonuclease pancreatic, leading to changes in the RNA metabolism.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RNA metabolism pathway. By inhibiting the Ribonuclease pancreatic, this compound disrupts the normal metabolism of RNA, leading to downstream effects on gene regulation and expression .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve disruption of RNA metabolism. This can lead to changes in gene regulation and expression, potentially affecting various biological functions. This compound has been reported to act as an antitumor, antibacterial, and antiviral drug . It is also known to block the mitotic cycle and inhibit the incorporation of guanosine into nucleic acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s efficiency in creating cells with the IM phenotype is influenced by the concentration of the drug . Furthermore, the dynamics of the DNA replication machinery and levels of transcription and translation can be accelerated under continuous treatment with this compound . These factors highlight the importance of considering the action environment when studying the effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Aminouracil can be synthesized through various methods. One common method involves the reaction of urea with malonic acid in the presence of phosphorus oxychloride, followed by amination. Another method involves the cyclization of N-carbamoyl-β-alanine with formamide .

Industrial Production Methods

In industrial settings, this compound is typically produced through the reaction of uracil with ammonia under high pressure and temperature. This method ensures a high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Aminouracil undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Scientific Research Applications

5-Aminouracil has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminouracil is unique due to its ability to form triple-stranded DNA structures through Hoogsteen hydrogen bonds. This property makes it a valuable tool in the study of DNA structure and function. Additionally, its broad spectrum of biological activities, including antiviral, anticancer, and antibacterial properties, sets it apart from other similar compounds .

Properties

IUPAC Name

5-amino-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H5N3O2/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9)
Source PubChem
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InChI Key

BISHACNKZIBDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
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DSSTOX Substance ID

DTXSID1061312
Record name 5-Aminouracil
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Molecular Weight

127.10 g/mol
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CAS No.

932-52-5
Record name 5-Aminouracil
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Record name 2,4(1H,3H)-Pyrimidinedione, 5-amino-
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Record name 5-AMINOURACIL
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Synthesis routes and methods

Procedure details

Into a 5-L 4-necked round-bottom flask were placed water (2.871 L), ammonia (116.1 mL) and 5-nitropyrimidine-2,4(1H,3H)-dione (180 g, 1.15 mol, 1.00 equiv). This was followed by the addition of Na2S2O2 (860 g, 6.06 mol, 4.30 equiv) in several batches. The pH value of the solution was adjusted to 8 with ammonia (25%). The resulting solution was stirred for 3 h (hours) at 75° C. The reaction mixture was cooled to 15° C. with an ice/water bath. The solid was collected by filtration. This resulted in 118 g (81%) of 5-aminopyrimidine-2,4(1H,3H)-dione 1 as a yellow solid (see Scheme 1).
Quantity
116.1 mL
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O2
Quantity
860 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.871 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-aminouracil exert its effects on DNA synthesis?

A: this compound acts as a thymine analog, interfering with DNA synthesis by disrupting pyrimidine metabolism. It primarily inhibits the incorporation of thymidine into DNA, leading to the cessation of DNA replication [, , ]. This disruption is particularly critical in rapidly dividing cells, such as those found in root meristems [, , ].

Q2: Does this compound affect any specific phases of the cell cycle?

A: Research suggests that this compound primarily arrests cells at the S-G2 transition point of the cell cycle [, , ]. This arrest leads to an accumulation of cells in the S phase, as evidenced by the synchronized wave of mitoses observed upon removal of this compound [, , ]. Interestingly, the duration of the G1 phase seems unaffected [].

Q3: Can the effects of this compound be reversed?

A: Yes, studies show that the inhibitory effects of this compound on cell division can be partially reversed. This reversal is observed when treated cells are removed from the this compound solution and allowed to recover in distilled water []. Moreover, the addition of exogenous thymidine or deoxyribonucleosides can antagonize the effects of this compound, facilitating the resumption of DNA synthesis [, ].

Q4: What are the cytological consequences of this compound treatment?

A: this compound induces a range of chromosomal abnormalities, including chromosome breakage and micronucleus formation [, , ]. It can also lead to the formation of Feulgen-negative regions in chromosomes, indicating localized disruptions in DNA synthesis []. These regions are primarily associated with heterochromatin [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C4H5N3O2 and a molecular weight of 127.11 g/mol.

Q6: What spectroscopic data are available for this compound?

A6: Characterization data for this compound and its derivatives often include: * IR spectroscopy: Provides information about functional groups, particularly the characteristic stretching vibrations of N–H, C=O, and C=C bonds. * NMR spectroscopy (1H and 13C): Reveals information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. * Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns, offering insights into the molecule's structure.

Q7: Have there been any computational studies on this compound?

A: Yes, computational chemistry methods, like density functional theory (DFT) have been employed to investigate the electrochemical properties of this compound and design analogs with desired redox potentials []. These studies provided insights into the electron-donating properties of this compound, predicting its potential as a reducing agent.

Q8: Are there any QSAR models for this compound derivatives?

A: While the provided research doesn't delve into specific QSAR models for this compound derivatives, the structure-activity relationship studies [, ] lay the groundwork for developing such models. By systematically altering the substituents on the this compound scaffold and evaluating their impact on biological activity, researchers can develop predictive models to guide the design of novel derivatives with improved potency and selectivity.

Q9: How do structural modifications of this compound affect its biological activity?

A: Modifications to the this compound structure significantly influence its biological activity. For instance, halogenated pyrimidines like iodo- and bromouracil exhibit heightened toxicity compared to their non-halogenated counterparts []. This difference highlights the importance of substituent effects on the overall activity profile of this compound derivatives.

Q10: Can the selectivity of this compound be enhanced through structural modifications?

A10: While specific details regarding enhanced selectivity through structural modifications are limited within the provided research, it is plausible. By introducing specific functional groups or altering the steric properties of this compound derivatives, researchers can potentially modulate their interactions with biological targets, leading to improved selectivity profiles.

Q11: What is known about the stability of this compound?

A: While specific stability data are not provided in the research, studies using this compound in solution for varying durations (2-48 hours) suggest its stability under those experimental conditions [, ]. Further research focusing on stability under different pH, temperature, and storage conditions would be valuable.

Q12: What experimental models have been used to study the effects of this compound?

A: Researchers have employed a variety of in vitro and in vivo models to investigate the biological activity of this compound: * Plant models: Vicia faba root tips are widely used due to their sensitivity to this compound, allowing for observations of cell cycle changes, chromosome aberrations, and cell size alterations [, , , , , ]. Other plant models include Allium cepa [, , ], Zea mays [], Trillium kamtschaticum [], and Cereus peruvianus callus tissues []. * Microbial models: Studies on Escherichia coli explore the mutagenic potential of this compound and its interactions with DNA synthesis pathways [, , ]. * Animal models: While limited in the provided research, a study on Tribolium castaneum (red flour beetle) examined the effects of this compound on developmental rate [].

  • Microscopy: Used to observe chromosome aberrations and cellular changes [, , , ].
  • Mitotic Index Measurement: Quantifies the proportion of cells undergoing mitosis to assess the effects on cell division [, , , ].
  • Radiolabeling (e.g., Thymidine-3H): Employed to track DNA synthesis and investigate the specific phases of the cell cycle affected by this compound [, ].
  • Electrophoresis: Used to analyze protein patterns and assess potential changes in gene expression [].

Q13: Are there any known alternatives or substitutes for this compound in research or applications?

A: Other thymine analogs, such as 5-fluorouracil, 6-azauracil, and 2-thiothymine, have been investigated for their effects on DNA synthesis and cell division [, , ]. These analogs share some similarities in their mechanism of action with this compound but may exhibit distinct pharmacological profiles and potencies.

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